molecular formula C11H10N2O3 B8362835 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

Cat. No. B8362835
M. Wt: 218.21 g/mol
InChI Key: IPIVGHFCNGEUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-(4-nitrophenyl)isoxazole is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3,5-dimethyl-4-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2H3

InChI Key

IPIVGHFCNGEUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-nitrophenyl)-pentane-2,4-dione (50 mg, 0.22 mmol), hydroxylamine hydrochloride (15 mg, 0.22 mmol) and pyridine (17 mg, 0.22 mmol) in ethanol (10 ml) was heated to reflux overnight. Evaporation of the solvent gave a residue which was partitioned between water and ethyl acetate. The organic layer was separated, washed with water, then brine and dried. Evaporation to dryness yielded 3,5-dimethyl-4-(4-nitrophenyl)-isoxazole (44 mg, 90%) as solid.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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